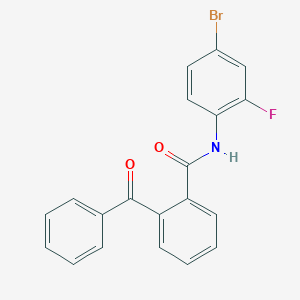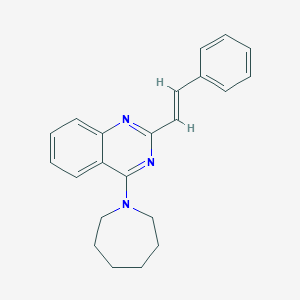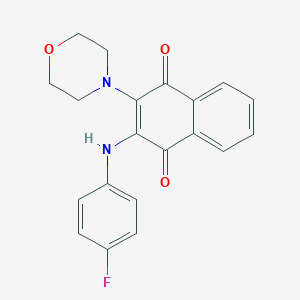
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by modulating different signaling pathways. For instance, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, the compound has been reported to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits cell proliferation, induces apoptosis, and reduces inflammation. Additionally, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have also shown that the compound has anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide in lab experiments is its high purity and stability. The compound can be easily synthesized using the reported method and can be purified using standard techniques. Additionally, the compound has been extensively studied in various in vitro and in vivo models, which makes it a promising candidate for further research. However, one of the limitations of using 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
Future Directions
There are several future directions for research on 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide. One direction is to investigate the compound's potential as a therapeutic agent for different types of cancer. Further studies are needed to determine the optimal dosage, toxicity, and pharmacokinetics of the compound in animal models. Another direction is to explore the molecular mechanisms underlying the compound's anti-inflammatory effects. Additionally, the use of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide in combination with other anti-cancer or anti-inflammatory agents could be investigated to determine its potential as a synergistic therapeutic approach. Finally, the development of analogs of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide with improved pharmacokinetic and toxicity profiles could be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a promising compound that has shown potential therapeutic applications in various scientific studies. The compound has exhibited anti-cancer and anti-inflammatory properties and has been extensively studied in different in vitro and in vivo models. Further research is needed to determine the optimal dosage, toxicity, and pharmacokinetics of the compound in animal models. Additionally, the molecular mechanisms underlying the compound's effects need to be further explored. Overall, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a promising candidate for further research in the field of cancer and inflammation.
Synthesis Methods
The synthesis of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide. This synthesis method has been reported in various scientific studies, and the purity of the compound has been confirmed using spectroscopic techniques.
Scientific Research Applications
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been tested against different cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. Additionally, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C20H13BrFNO2 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13BrFNO2/c21-14-10-11-18(17(22)12-14)23-20(25)16-9-5-4-8-15(16)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25) |
InChI Key |
VWHAPNYZCKDBNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)



![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)